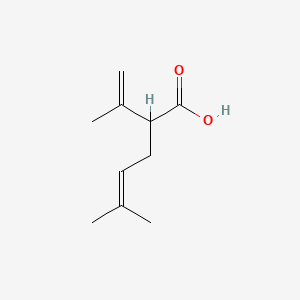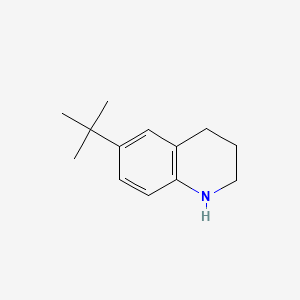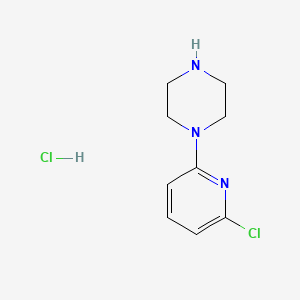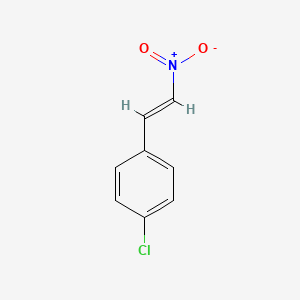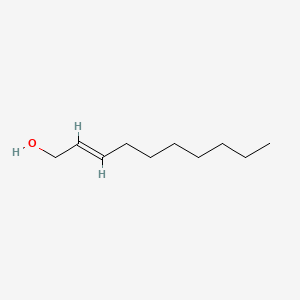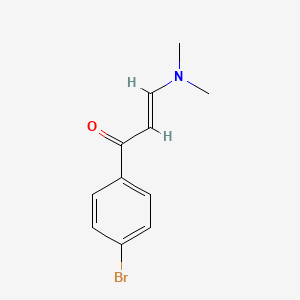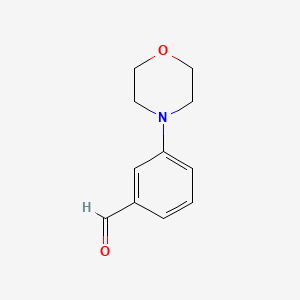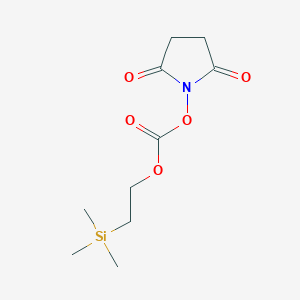
2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl)carbonat
Übersicht
Beschreibung
“2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate” is a chemical compound with the formula C10H17NO5Si . It is used in research and has a molecular weight of 259.33 .
Molecular Structure Analysis
The molecular structure of this compound includes 17 heavy atoms . The compound has 6 rotatable bonds, 5 H-bond acceptors, and no H-bond donors . The fraction of sp3 hybridized carbons (Fraction Csp3) is 0.7 .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 308.6±44.0 °C and a predicted density of 1.17±0.1 g/cm3 . It is soluble in methanol . The compound has a lipophilicity Log Po/w (iLOGP) of 2.43 .Wissenschaftliche Forschungsanwendungen
Teoc-OSu als Acylierungsreagenz
Teoc-OSu wird häufig als Acylierungsreagenz zur Herstellung von Teoc-Aminosäurederivaten verwendet. Diese Anwendung ist entscheidend bei der Synthese von Peptiden, bei der die Aminogruppe während der Kupplungsreaktionen geschützt werden muss .
Schutz von Aminen
Als Schutzgruppe wird Teoc-OSu verwendet, um Amine als Teoc-Carbamate zu schützen. Dies ist besonders nützlich in der Peptidsynthese, wo die Aminfunktion geschützt werden muss, um unerwünschte Nebenreaktionen zu verhindern .
Verwendung in der organischen Synthese
In der organischen Synthese dient Teoc-OSu als vielseitiges Reagenz zum Schutz aktiver funktioneller Gruppen. Es wird häufig bei der Synthese komplexer organischer Moleküle verwendet, bei denen bestimmte funktionelle Gruppen vor reaktiven Bedingungen abgeschirmt werden müssen .
Biochemische Anwendungen
Teoc-OSu findet in der Biochemie Verwendung als Schutzmittel für Amine. Es ist eines der am häufigsten verwendeten siliziumbasierten Reagenzien für diesen Zweck und bietet Stabilität gegenüber Säuren, den meisten Basen und Edelmetallen .
Peptidsynthese
In der Peptidsynthese wird Teoc-OSu aufgrund seiner Fähigkeit verwendet, Aminosäuren während der Verlängerung von Peptidketten zu schützen. Dies stellt sicher, dass die Aminosäuren kontrolliert reagieren, was zu der gewünschten Sequenz führt .
Synthese komplexer Moleküle
Die Verbindung wird auch bei der Synthese komplexer Moleküle eingesetzt, bei denen ein selektiver Schutz und Entschutz erforderlich sind. Seine Stabilität unter verschiedenen Bedingungen macht es zu einer idealen Wahl für mehrstufige Syntheseprozesse .
Stabilität unter verschiedenen Bedingungen
Die Beständigkeit von Teoc-OSu gegenüber sauren und basischen Bedingungen sowie Edelmetallen macht es zu einem unschätzbaren Werkzeug in der synthetischen Chemie, wo solche Bedingungen häufig auftreten .
Vielseitigkeit in Reaktionen
Die Vielseitigkeit von Teoc-OSu ermöglicht seinen Einsatz in einer Vielzahl von chemischen Reaktionen und macht es zu einem festen Bestandteil vieler Forschungslabore, die sich auf die chemische Synthese konzentrieren .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of the compound 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate, also known as Teoc-OSu, is amino acids . It acts as an acylating reagent to produce Teoc-amino acid derivatives .
Mode of Action
The compound Teoc-OSu interacts with its targets, the amino acids, through a process known as acylation . In this process, the Teoc-OSu compound binds to the amino group of the amino acids, resulting in the formation of Teoc-amino acid derivatives .
Biochemical Pathways
The biochemical pathway affected by Teoc-OSu is the acylation pathway of amino acids . The downstream effects of this pathway involve the modification of the amino acids, which can influence protein structure and function.
Result of Action
The molecular and cellular effects of Teoc-OSu’s action involve the modification of amino acids to form Teoc-amino acid derivatives . These derivatives can influence the structure and function of proteins, potentially leading to changes in cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Teoc-OSu. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability The pH of the environment can also affect the acylation process
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-trimethylsilylethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5Si/c1-17(2,3)7-6-15-10(14)16-11-8(12)4-5-9(11)13/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDNDAMSCINJDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407561 | |
| Record name | 1-({[2-(Trimethylsilyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78269-85-9 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl [2-(trimethylsilyl)ethyl] carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78269-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-({[2-(Trimethylsilyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




